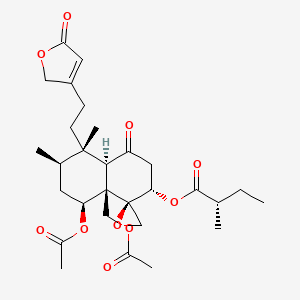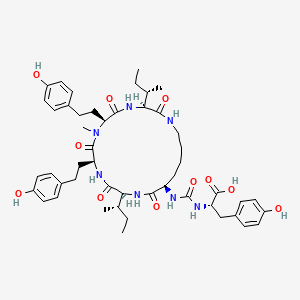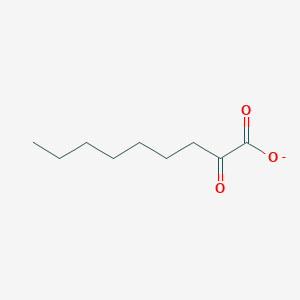
2-Oxononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxononanoate is the anion of 2-oxononanoic acid. It derives from a nonanoate. It is a conjugate base of a 2-oxononanoic acid.
Scientific Research Applications
Protein Modification : 2-Amino-8-oxononanoic acid has been incorporated into proteins in Escherichia coli. This incorporation allows for site-specific labeling of proteins using the reactivity of the keto group with hydrazide- and alkoxyamine-bearing compounds, providing a method for protein modification under mild conditions (Huang et al., 2010).
Synthesis of Novel Compounds : Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate has been synthesized, with its structure elucidated using various spectroscopic techniques. This represents a novel compound with potential applications in chemistry and medicinal research (Micheletti et al., 2023).
Biotin Biosynthesis Enzyme Mechanism : 8-Amino-7-oxononanoate synthase, a key enzyme in biotin biosynthesis, has been studied for its mechanism. This research provides insights into the enzyme's structure and the reaction mechanism, contributing to our understanding of biotin biosynthesis (Webster et al., 2000).
Inactivation of 2-Oxo Acid Dehydrogenase Complexes : The 2-oxo acid dehydrogenase complexes are self-regulated during catalysis, with radical species as side products. This research contributes to understanding the regulation and activity of these complexes, which are important in metabolic pathways (Bunik & Sievers, 2002).
Biomaterials Development : Poly(2-oxazoline)s, a family of polymers, have been explored as biomaterials. They offer opportunities for tailoring properties of resulting biomaterials, making them suitable for various applications in this field (Lorson et al., 2018).
Photosensitizer Development : A novel photosensitizer scaffold based on the BODIPY chromophore has been developed. This photosensitizer shows higher photostability and a broader range of solvent conditions, suggesting its utility in photodynamic therapy and oxidative stress studies (Yogo et al., 2005).
properties
Molecular Formula |
C9H15O3- |
|---|---|
Molecular Weight |
171.21 g/mol |
IUPAC Name |
2-oxononanoate |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-6-7-8(10)9(11)12/h2-7H2,1H3,(H,11,12)/p-1 |
InChI Key |
SHDOPXQMNJDYDK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



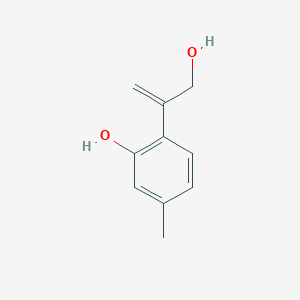
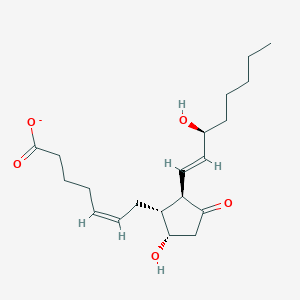
![9-Ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259731.png)

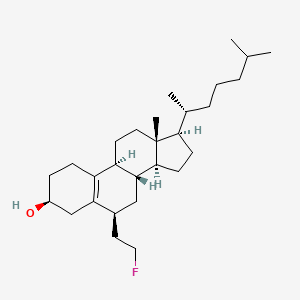
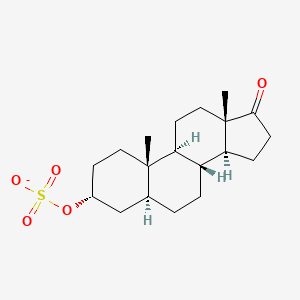

![(8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1259738.png)
![methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1259740.png)
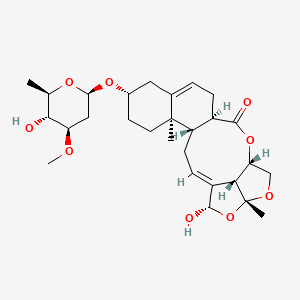

![5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259746.png)
